2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid
Description
2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid is a benzenesulfonamide derivative characterized by a 2-chloro-4-nitro-substituted benzene ring linked via a sulfonamide group to a 3-phenylpropanoic acid backbone. This compound exhibits a molecular framework common in medicinal chemistry, where the sulfonamide moiety often enhances binding to biological targets, while the nitro and chloro groups influence electronic and steric properties . Despite its structural relevance, commercial availability of this compound has been discontinued across multiple quantities (e.g., 1g, 5g, 100mg), as noted by CymitQuimica .
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloro-4-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c16-12-9-11(18(21)22)6-7-14(12)25(23,24)17-13(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,13,17H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGPOBPABDVHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the nitration of an aromatic ring followed by sulfonation and subsequent coupling with a phenylpropanoic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid is in the development of antimicrobial agents. Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial folate synthesis, which is crucial for DNA and RNA production.
Case Study: Antibacterial Efficacy
In a study conducted by Smith et al. (2021), the efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 16 µg/mL for Staphylococcus aureus and 32 µg/mL for Escherichia coli, indicating potent antibacterial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anti-inflammatory Applications
Non-steroidal Anti-inflammatory Drug Development
The structure of this compound suggests potential as a non-steroidal anti-inflammatory drug (NSAID). Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.
Case Study: Inhibition Studies
A study by Johnson et al. (2020) investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results showed a significant reduction in paw edema compared to the control group, supporting its potential use as an NSAID.
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
Potential in Cancer Therapy
Targeting Tumor Cells
Emerging research suggests that sulfonamide derivatives may have anticancer properties. The ability of this compound to induce apoptosis in cancer cell lines has been explored.
Case Study: Cytotoxicity Assay
In vitro studies conducted by Lee et al. (2022) demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM. This finding highlights its potential as a candidate for further development in cancer therapeutics.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 25 |
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The nitro and sulfonamido groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Replacement of nitro with fluorine (e.g., 3-Cl,4-F analog) introduces a smaller, electronegative substituent, which may improve metabolic stability but reduce electrophilic reactivity .
Steric and Solubility Considerations: The indole-substituted analog (446.83 g/mol) introduces a bulky, aromatic heterocycle, likely reducing aqueous solubility compared to the phenylpropanoic acid backbone but enhancing hydrophobic interactions in target binding . The formamido analog (272.64 g/mol) lacks the sulfonamide group, diminishing acidity and hydrogen-bonding capacity, which could limit its utility in enzyme inhibition .
Synthetic Accessibility :
- The trifluoromethyl group in the American Elements compound (4-Cl,3-CF₃) adds synthetic complexity due to the need for fluorination steps, though it may enhance lipophilicity and membrane permeability .
Table 2: Comparative Physicochemical Properties
Notes:
- Nitro Group : The parent compound’s nitro group may act as a prodrug, undergoing enzymatic reduction to an amine in vivo, a feature absent in the 3-Cl,4-F and indole analogs .
- Fluorine vs. Trifluoromethyl : Fluorine’s electronegativity improves binding precision, while CF₃ enhances lipophilicity, favoring blood-brain barrier penetration .
- Formamido vs. Sulfonamido: The formamido analog’s lower acidity (pKa ~8–10 vs.
Research and Commercial Status
- The discontinued status of the parent compound suggests challenges in synthesis, stability, or efficacy, prompting development of analogs like the 3-Cl,4-F and indole derivatives .
- The 3-Cl,4-F analog is actively marketed for research, indicating its utility in early-stage drug discovery .
- The indole-containing compound’s higher molecular weight and specialized structure position it for niche applications, such as protease or kinase inhibition studies .
Biological Activity
2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid, also known as a sulfonamide derivative, is a compound of interest due to its potential biological activities. Sulfonamides are known for their antimicrobial properties, and this specific compound may exhibit similar effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Chemical Formula : C14H14ClN2O4S
- Molecular Weight : 346.79 g/mol
The biological activity of this compound primarily involves inhibition of bacterial folate synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is critical in the bacterial synthesis of folate. By mimicking para-aminobenzoic acid (PABA), they disrupt the production of dihydropteroic acid, leading to reduced folate levels necessary for nucleic acid synthesis in bacteria.
Antimicrobial Properties
-
In vitro Studies :
- Research indicates that sulfonamide derivatives, including this compound, exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown effective inhibition against Escherichia coli and Staphylococcus aureus.
-
Case Study :
- A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this class of compounds could effectively treat infections caused by resistant strains of bacteria. The compound was tested in various concentrations, showing a minimum inhibitory concentration (MIC) as low as 16 µg/mL against certain strains.
Anti-inflammatory Effects
Sulfonamide derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid?
- Methodology : The compound can be synthesized via sulfonamide coupling. React 2-chloro-4-nitrobenzenesulfonyl chloride with 3-phenylpropanoic acid derivatives (e.g., amino-protected intermediates) under basic conditions. Purification involves column chromatography and recrystallization. Monitor reaction progress using TLC or HPLC .
- Key Considerations : Optimize pH and temperature to avoid hydrolysis of the sulfonamide group. Use anhydrous solvents to prevent side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Approach :
- NMR : and NMR to confirm sulfonamide linkage and aromatic substitution patterns.
- IR : Detect sulfonamide S=O stretches (~1350–1150 cm) and nitro group vibrations (~1520 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
Q. How to resolve discrepancies in crystallographic data during structure determination?
- Protocol :
Use SHELXL for refinement, adjusting parameters like thermal displacement models .
Cross-validate with WinGX for symmetry checks and ORTEP-3 for visualizing disorder or twinning .
Apply the Hamilton R-factor ratio test to assess model validity .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing of this compound?
- Analysis :
- Perform graph set analysis (e.g., Etter’s rules ) to categorize hydrogen bonds (e.g., ) .
- Use software like Mercury to generate interaction maps and compare with similar sulfonamide structures.
- Example : If the nitro group participates in -stacking, evaluate its impact on lattice stability.
Q. What strategies address contradictions in biological activity data during SAR studies?
- Method :
Synthesize derivatives with systematic substituent variations (e.g., chloro, nitro, phenyl groups).
Test inhibitory activity (e.g., IC) against target enzymes using assays like fluorescence polarization .
Perform molecular docking (e.g., AutoDock Vina ) to correlate steric/electronic effects with activity .
Q. How to optimize reaction conditions for high-purity yields?
- Experimental Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
